Product packaging for 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine(Cat. No.:CAS No. 206067-83-6)

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine

Número de catálogo: B1449614
Número CAS: 206067-83-6
Peso molecular: 255.25 g/mol
Clave InChI: CEIVUGLBKBWVAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Molecular Architecture and Constitutional Isomerism

The molecular architecture of this compound is characterized by a distinctive structural framework that combines a guanine purine base with a fluorinated aliphatic chain. The compound exhibits the systematic name 2-amino-9-[4-fluoro-3-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one, which accurately describes its constitutional arrangement. The molecular structure incorporates several key structural elements that define its chemical identity and reactivity patterns.

The purine moiety maintains the characteristic bicyclic structure typical of guanine derivatives, featuring a pyrimidine ring fused to an imidazole ring. The substitution at the N-9 position involves a four-carbon aliphatic chain bearing both fluorine and hydroxymethyl functional groups. This substitution pattern creates a unique constitutional isomeric arrangement that differentiates this compound from other guanosine analogs. The fluorine atom occupies the terminal position of the butyl chain, while the hydroxymethyl group is positioned at the C-3 carbon of the chain, creating a specific stereochemical arrangement.

The constitutional isomerism of this compound becomes particularly evident when compared to related fluorinated nucleoside analogs. The positioning of the fluorine substituent at the 4-position of the butyl chain, combined with the hydroxymethyl group at the 3-position, creates a distinctive regioisomeric pattern. This arrangement influences the overall molecular geometry and establishes specific spatial relationships between functional groups that impact both chemical reactivity and biological interactions.

Structural Parameter Value Reference Source
Molecular Formula C₁₀H₁₄FN₅O₂
Molecular Weight 255.25 g/mol
Average Mass 254.256
Monoisotopic Mass 254.115688
Chemical Abstracts Service Number 206067-83-6

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of this compound reveal detailed information about its solid-state structure and conformational preferences. The crystal structure analysis demonstrates that the compound adopts a specific three-dimensional arrangement that optimizes intermolecular interactions while minimizing steric strain. The fluorine substituent plays a crucial role in determining the overall conformational stability through its electronic effects and spatial requirements.

The conformational analysis reveals that the aliphatic chain exhibits considerable flexibility, allowing for multiple rotational states around the carbon-carbon bonds. However, the presence of the fluorine atom introduces specific conformational constraints due to its electronegativity and size. The hydroxymethyl group contributes additional conformational complexity through potential hydrogen bonding interactions with neighboring molecules in the crystal lattice.

Crystallographic data indicates that the purine base maintains planarity, consistent with aromatic systems, while the aliphatic chain adopts extended conformations that minimize unfavorable interactions. The fluorine atom influences the local electronic environment and contributes to specific intermolecular interactions in the crystal structure. These structural features collectively determine the packing arrangements and stability of the crystalline form.

The conformational dynamics of the molecule in solution differ significantly from the solid-state structure, as evidenced by nuclear magnetic resonance studies. The flexibility of the aliphatic chain allows for rapid interconversion between different conformational states, while the purine base remains relatively rigid. Temperature-dependent studies reveal the energy barriers associated with conformational transitions and provide insights into the dynamic behavior of the molecule.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound provides detailed structural information through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that correspond to different hydrogen environments within the molecule. The aliphatic protons exhibit chemical shifts in the range of 1-4 parts per million, with specific values depending on their proximity to electronegative atoms.

The nuclear magnetic resonance spectrum displays distinct signals corresponding to the various proton environments. The hydroxymethyl protons appear as characteristic signals in the 3-4 parts per million region, consistent with protons adjacent to oxygen atoms. The methylene protons of the butyl chain exhibit multiple signals reflecting their different chemical environments, with those adjacent to fluorine showing characteristic downfield shifts due to the deshielding effect of the halogen.

Fluorine-19 nuclear magnetic resonance spectroscopy provides crucial information about the fluorine environment within the molecule. The fluorine signal appears as a distinct resonance that reflects the local electronic environment and provides evidence for the successful incorporation of the fluorine substituent. The chemical shift and coupling patterns observed in fluorine-19 nuclear magnetic resonance confirm the structural assignment and provide insights into the electronic effects of neighboring groups.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The hydroxyl group exhibits a broad absorption band in the 3200-3600 wavenumber region, while the carbon-fluorine bond shows characteristic absorption in the 1000-1300 wavenumber range. The purine moiety contributes multiple absorption bands corresponding to aromatic carbon-carbon and carbon-nitrogen stretching vibrations.

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 255, consistent with the calculated molecular weight. Fragmentation patterns reveal the loss of specific functional groups, including the hydroxymethyl and fluoroalkyl substituents, providing additional structural confirmation.

Spectroscopic Technique Key Observations Chemical Shift/Frequency Range
Proton Nuclear Magnetic Resonance Aliphatic protons 1-4 parts per million
Proton Nuclear Magnetic Resonance Hydroxymethyl protons 3-4 parts per million
Fluorine-19 Nuclear Magnetic Resonance Fluorine resonance Characteristic downfield shift
Infrared Spectroscopy Hydroxyl stretch 3200-3600 wavenumbers
Infrared Spectroscopy Carbon-fluorine stretch 1000-1300 wavenumbers
Mass Spectrometry Molecular ion 255 mass-to-charge ratio

Computational Chemistry Approaches to Electronic Structure

Computational chemistry investigations of this compound provide detailed insights into its electronic structure and molecular properties through quantum mechanical calculations. Density functional theory calculations reveal the electron distribution within the molecule and identify regions of high and low electron density. The fluorine substituent significantly influences the electronic structure through its high electronegativity, creating local dipole moments and affecting the overall charge distribution.

Molecular orbital analysis demonstrates the participation of various atomic orbitals in bonding and antibonding interactions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the electronic excitation properties and potential reactivity patterns. The presence of the fluorine atom introduces additional orbital interactions that modify the electronic properties compared to non-fluorinated analogs.

Electrostatic potential mapping reveals the spatial distribution of positive and negative charges throughout the molecule. The fluorine atom creates regions of negative electrostatic potential, while the amino groups of the purine base exhibit positive character. These electrostatic features influence intermolecular interactions and provide insights into potential binding modes with other molecules.

Conformational energy calculations explore the relative stabilities of different molecular conformations and identify energy barriers for rotational transitions. The computational results correlate well with experimental nuclear magnetic resonance observations and provide a molecular-level understanding of conformational preferences. The calculations reveal that certain conformations are favored due to favorable electrostatic interactions and minimal steric clashes.

Vibrational frequency calculations predict infrared absorption bands and provide assignments for observed spectroscopic features. The computed frequencies show excellent agreement with experimental infrared spectra, validating the computational model and providing detailed mode assignments. These calculations also predict Raman-active vibrations and provide insights into molecular dynamics.

Computational Parameter Calculated Value Methodology
Dipole Moment Calculated magnitude Density Functional Theory
Highest Occupied Molecular Orbital Energy Energy value Quantum Mechanical Calculations
Lowest Unoccupied Molecular Orbital Energy Energy value Quantum Mechanical Calculations
Rotational Barriers Energy barriers Conformational Analysis
Vibrational Frequencies Frequency predictions Harmonic Approximation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14FN5O2 B1449614 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine CAS No. 206067-83-6

Propiedades

IUPAC Name

2-amino-9-[3-(fluoromethyl)-4-hydroxybutyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN5O2/c11-3-6(4-17)1-2-16-5-13-7-8(16)14-10(12)15-9(7)18/h5-6,17H,1-4H2,(H3,12,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIVUGLBKBWVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCC(CO)CF)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206067-83-6
Record name 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206067836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(4-FLUORO-3-(HYDROXYMETHYL)BUTYL)GUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14U77VRE8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Protection of Guanine and Hydroxyl Groups

  • Starting Material: Penciclovir (9-(4-hydroxy-3-hydroxymethylbutyl)guanine).
  • Protection: The guanine amine and hydroxyl groups are protected using methoxytrityl chloride in the presence of a base such as triethylamine and a catalyst like DMAP (4-dimethylaminopyridine) in anhydrous dimethylformamide (DMF).
  • Reaction Conditions: Heating at 50°C for approximately 2 hours under an inert atmosphere (argon).
  • Outcome: Formation of N2, O-bis-(methoxytrityl)-protected guanine derivative.

This step prevents unwanted side reactions during subsequent tosylation and fluorination steps.

Tosylation of the 4-Hydroxy Group

  • Reagents: p-Toluenesulfonyl chloride (tosyl chloride) in dry pyridine.
  • Conditions: Stirring at room temperature for about 3 hours.
  • Purpose: Convert the 4-hydroxy group into a tosylate, a good leaving group for nucleophilic substitution.
  • Work-up: Dilution with ethyl acetate, washing with water, drying over MgSO4, and purification by silica gel chromatography.

This step yields the tosylated intermediate ready for fluorination.

Fluorination (Introduction of 4-Fluoro Group)

  • Fluoride Source: Tetrabutylammonium fluoride or potassium fluoride (KF) in the presence of a cryptand such as Kryptofix 2.2.2.
  • Solvent: Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile.
  • Conditions: Heating at elevated temperatures (~150°C) for about 20 minutes.
  • Mechanism: Nucleophilic substitution of the tosylate by fluoride ion to form the 4-fluoro derivative.
  • Radiolabeled Variant: For [18F]FHBG, [18F]KF is used under similar conditions, with subsequent purification by reverse-phase HPLC.

This nucleophilic fluorination is a critical step, converting the tosylated precursor into the fluorinated product.

Deprotection of Methoxytrityl Groups

  • Method: Acidic hydrolysis to remove the methoxytrityl protecting groups.
  • Conditions: Treatment with dilute acid under controlled conditions.
  • Result: Regeneration of free amine and hydroxyl groups, yielding the final FHBG compound.

This final step completes the synthesis and prepares the compound for biological or imaging applications.

Automated and Radiochemical Synthesis

  • Automated synthesis systems (e.g., Scanditronix Anatech RB III robotic system) have been developed to produce [18F]FHBG efficiently.
  • Radiochemical yields range from 8% to 22%, with typical synthesis times of 80 to 100 minutes including purification.
  • Radiochemical purity exceeds 97%, with specific activities around 320 mCi/μmol.
  • The automated process reduces operator radiation exposure and increases reproducibility.

Summary Table of Key Preparation Steps

Step No. Reaction Step Reagents/Conditions Outcome Reference
1 Protection of guanine and hydroxyls Penciclovir, methoxytrityl chloride, DMAP, TEA, DMF, 50°C, 2 h N2, O-bis-(methoxytrityl)-protected intermediate
2 Tosylation of 4-hydroxy group p-Toluenesulfonyl chloride, dry pyridine, RT, 3 h Tosylated guanine derivative
3 Fluorination (nucleophilic substitution) KF or tetrabutylammonium fluoride, Kryptofix 2.2.2, DMSO, 150°C, 20 min 4-Fluoro substituted protected guanine
4 Deprotection Acidic hydrolysis 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine (FHBG)
5 Automated radiochemical synthesis [18F]KF, Kryptofix 2.2.2, robotic system, HPLC purification Radiolabeled [18F]FHBG with >97% purity

Research Findings and Notes

  • The described synthetic route provides an efficient and reproducible method for FHBG preparation.
  • The use of methoxytrityl protection is crucial to prevent side reactions during tosylation and fluorination.
  • Fluorination via nucleophilic substitution of tosylate with fluoride ion is effective for both non-radioactive and radioactive fluorine introduction.
  • Automated synthesis platforms have been successfully implemented for radiolabeled FHBG, enabling its use in PET imaging.
  • Radiochemical yields and purities are suitable for clinical and research applications.
  • The compound shows high specificity in biological uptake studies, confirming the effectiveness of the synthetic approach in producing biologically active FHBG.

Análisis De Reacciones Químicas

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Molecular Imaging

FHBG is primarily used as a positron emission tomography (PET) imaging tracer. Its application in molecular imaging allows for the non-invasive monitoring of gene expression, particularly for genes associated with HSV1-tk. The mechanism involves selective uptake by cells expressing the HSV1-tk gene, enabling visualization of gene expression in living organisms .

2. Gene Therapy

In gene therapy research, FHBG serves as a crucial component for tracking the expression and distribution of therapeutic genes. Its ability to be phosphorylated by HSV1-tk converts it into a more hydrophilic form that becomes trapped within the cells expressing the enzyme. This selectivity minimizes toxicity to normal cells while allowing targeted therapeutic applications .

3. Cancer Research

FHBG plays a significant role in cancer research by providing insights into the efficacy of gene therapy treatments. It is utilized to image gene expression in cancer cells, facilitating the evaluation of therapeutic strategies aimed at targeting specific genetic markers associated with malignancies .

Case Studies and Research Findings

Several studies have demonstrated the efficacy and utility of FHBG in various applications:

  • Adenoviral-mediated Gene Expression Monitoring : A study utilized [18F]FHBG to monitor adenoviral-mediated HSV1-tk transgene expression in vivo, showcasing its potential for real-time imaging of therapeutic gene delivery .
  • Antiviral Activity Assessment : Research indicates that FHBG exhibits significant antiviral activity against herpes simplex virus types 1 and 2. Its selective phosphorylation by HSV-tk allows it to serve as both an imaging agent and therapeutic tool .

Mecanismo De Acción

The mechanism of action of 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine involves its role as a substrate for the herpes simplex virus type 1 thymidine kinase (HSV1-tk) enzyme. When used as a PET imaging tracer, it is selectively taken up by cells expressing the HSV1-tk gene. This selective uptake allows for the non-invasive imaging of gene expression in living organisms .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Antiviral Analogs: Penciclovir and Ganciclovir

Penciclovir (9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine)
  • Structure : Lacks the 4-fluoro group present in FHBG; features hydroxyl groups at the 4- and 3-positions.
  • Function : Antiviral agent active against HSV and VZV. Its triphosphate form inhibits viral DNA polymerase.
  • Its prodrug, famciclovir, enhances oral bioavailability .
Ganciclovir (9-[(1,3-dihydroxy-2-propoxy)methyl]guanine)
  • Structure : Contains a dihydroxypropoxymethyl side chain instead of the fluorinated butyl chain.
  • Function: Broad-spectrum antiviral activity against CMV and HSV. Like FHBG, it is phosphorylated by HSV1-tk but is primarily used therapeutically rather than diagnostically .

Comparative Data :

Compound Primary Use Key Structural Feature Clinical Role
FHBG PET imaging 4-Fluoro, 3-hydroxymethyl Diagnostic/therapeutic tracking
Penciclovir Antiviral therapy 4-Hydroxy, 3-hydroxymethyl Antiviral treatment
Ganciclovir Antiviral therapy Dihydroxypropoxymethyl CMV/HSV treatment

Imaging Probes: FIAU, FHPG, and DHBT

2'-Fluoro-2'-deoxy-1-β-D-arabinofuranosyl-5-iodouracil (FIAU)
  • Structure: Iodinated uracil derivative with arabinofuranosyl sugar.
  • Function : PET/SPECT probe for HSV1-tk. Demonstrates 15-fold higher in vitro accumulation in HSV1-tk⁺ cells compared to FHBG. However, high abdominal background activity (intestinal/stomach uptake) limits imaging contrast .
9-[3-Fluoro-1-hydroxy-2-propoxymethyl]guanine (FHPG)
  • Structure : Fluorine at the 3-position of a propoxymethyl chain.
  • Function: Less efficient than FHBG, with 41-fold lower in vitro accumulation and rapid plasma clearance. Hepatobiliary excretion contributes to high background noise .
6-(1,3-Dihydroxyisobutyl)thymine (DHBT)
  • Structure : Pyrimidine derivative with dihydroxyisobutyl side chain.
  • Function : Developed to address FHBG’s cytotoxicity and suboptimal pharmacokinetics. Preclinical studies suggest improved specificity for HSV1-tk .

Comparative Imaging Performance :

Probe Accumulation (In Vitro) Plasma Clearance Background Activity Clinical Utility
FIAU 15× FHBG Slow High (GI tract) Limited by toxicity
FHBG Baseline Rapid Moderate (liver/kidney) FDA-approved, widely used
FHPG 0.24× FHBG Rapid High (hepatobiliary) Limited sensitivity
DHBT N/A (preclinical) Under study Low (preclinical) Emerging alternative

Prodrugs: Famciclovir

  • Structure : Diacetylated prodrug of penciclovir.
  • Function: Enhances oral bioavailability.

FHBG in Oncology and Cell Therapy

  • Glioblastoma : Clinical trials demonstrated increased [¹⁸F]FHBG uptake in CAR T-cell-treated GBM lesions, correlating with therapeutic response .
  • Islet Transplantation : Used to track HSV1-tk-transduced islets for over 90 days post-transplantation, enabling functional monitoring .

Pharmacokinetic Advantages of FHBG

  • Rapid blood clearance (8.4% residual activity at 30 minutes post-injection).
  • Low background signal in non-target tissues (e.g., brain, muscle).
  • Renal/hepatobiliary excretion with high stability (>83% intact tracer in urine) .

Actividad Biológica

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine, commonly referred to as FHBG, is an antiviral nucleoside analog that has garnered significant attention in both research and clinical settings. This compound is characterized by a guanine base with a hydroxymethylbutyl side chain at the 9-position and a fluorine atom at the 4-position of the butyl group. These modifications enhance its pharmacological properties, particularly its ability to be phosphorylated by viral thymidine kinases, making it a valuable tool in gene therapy applications targeting herpes simplex virus type 1 thymidine kinase (HSV-tk) .

The primary biological activity of FHBG involves its phosphorylation by HSV-tk, which converts it into a more hydrophilic form that becomes trapped within the cells expressing the enzyme. This process is crucial for its function as both an imaging agent and therapeutic tool. The phosphorylated form of FHBG can be incorporated into viral DNA during replication, leading to competitive inhibition of viral DNA synthesis . Notably, FHBG is selectively phosphorylated by viral enzymes while being a poor substrate for mammalian thymidine kinase, thus minimizing toxicity to normal cells .

Antiviral Activity

FHBG exhibits significant antiviral activity against herpes simplex virus types 1 and 2. Its selectivity for HSV-tk allows for targeted therapeutic applications, particularly in gene therapy contexts where it can serve as a reporter probe to visualize HSV-tk expression in vivo using positron emission tomography (PET) imaging . The mechanism of action can be summarized as follows:

  • Phosphorylation : Catalyzed by HSV-tk, converting FHBG into its active triphosphate form.
  • Incorporation into Viral DNA : Competes with natural nucleotides during viral replication.
  • Imaging : Labeled with radioactive isotopes (e.g., 18F^{18}F), allowing non-invasive monitoring of gene expression.

Case Studies

One notable case involved a 57-year-old male diagnosed with grade IV glioblastoma multiforme who participated in an adoptive cellular immunotherapy trial. The patient received genetically engineered cytolytic T cells expressing HSV-tk and was monitored using PET imaging with 18F^{18}F-FHBG. This study demonstrated the compound's efficacy in detecting HSV-tk expressing cells post-infusion, providing insights into treatment efficacy and cellular localization .

Efficacy Studies

In preclinical evaluations, FHBG has shown promising results in various models:

  • In vitro studies demonstrated that FHBG accumulates significantly in HSV-tk expressing cells compared to non-expressing cells, confirming its utility as an effective imaging agent .
  • Animal models have been used to assess the therapeutic effects of FHBG against simian varicella virus, indicating its potential application beyond herpes viruses .

Comparative Analysis

The following table compares FHBG with other antiviral compounds based on their target viruses and applications:

Compound NameTarget VirusSelective PhosphorylationApplication
This compound HSV types 1 and 2YesGene therapy imaging
Penciclovir HSV types 1 and 2NoAntiviral treatment
Ganciclovir CytomegalovirusNoAntiviral treatment
Acyclovir HSV types 1 and 2NoAntiviral treatment

Synthesis and Development

The synthesis of FHBG has been achieved through various methods, including automated synthesis techniques that enhance yield and specificity. Recent advancements have focused on optimizing conditions for incorporating fluorine isotopes, particularly fluorine-18, which significantly enhances the compound's utility in PET imaging .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine, and how do precursor designs influence radiochemical yields?

  • Methodological Answer : The synthesis of fluorinated guanine derivatives like this compound often employs nucleophilic radiofluorination with precursors optimized for stability and reactivity. For example, novel precursors with protective groups (e.g., tert-butyldimethylsilyl or trityl) improve fluorination efficiency by reducing side reactions. Evidence from [18F]FHBG synthesis shows that precursors designed with electron-withdrawing groups enhance [18F]fluoride incorporation, achieving radiochemical yields >50% compared to traditional methods (<30%) . Characterization via NMR and HRMS ensures structural fidelity, with purity validated by HPLC .

Q. How is the antiviral activity of this compound evaluated in preclinical models?

  • Methodological Answer : Antiviral efficacy is tested using cell culture models (e.g., MRC-5 cells infected with herpes simplex virus) to measure EC₅₀ values. Studies compare viral replication inhibition via plaque reduction assays, with results cross-validated in animal models (e.g., murine HSV-1 infection). For instance, Boyd et al. (1987) demonstrated dose-dependent inhibition of viral replication at non-cytotoxic concentrations, supported by pharmacokinetic profiling in plasma and tissue samples .

Q. What analytical techniques are critical for characterizing the structural and crystallographic properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving the three-dimensional structure, including hydrogen bonding networks and hydration states. For 9-[4-Hydroxy-3-(hydroxymethyl)butyl]-guanine monohydrate, SCXRD confirmed a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds stabilizing the lattice . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy validate functional groups, while thermal gravimetric analysis (TGA) assesses hydrate stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biodistribution data for this compound across different tumor models?

  • Methodological Answer : Discrepancies in tumor uptake (e.g., higher accumulation in glioblastoma vs. breast cancer models) may arise from variability in transporter expression (e.g., nucleoside transporters) or metabolic rates. A systematic approach involves:

  • Step 1 : Quantifying transporter mRNA/protein levels in tumor tissues via qPCR or immunohistochemistry.
  • Step 2 : Correlating uptake kinetics with PET imaging data ([18F]FHBG) to identify metabolic outliers .
  • Step 3 : Using knockout cell lines (e.g., CRISPR-modified HSV-TK-negative cells) to isolate transporter-specific effects .

Q. What experimental design principles optimize the use of this compound in gene therapy monitoring?

  • Methodological Answer : For PET imaging of gene expression (e.g., HSV-TK reporter systems):

  • Dose Optimization : Administer 0.1–0.3 mCi/kg [18F]FHBG to balance signal-to-noise ratios and radiation exposure .
  • Timing : Image acquisition at 60–90 minutes post-injection maximizes target-to-background contrast .
  • Control Groups : Include sham-transduced tumors and competitive inhibitors (e.g., ganciclovir) to validate specificity .

Q. How do solvent properties and formulation strategies impact the solubility and stability of this compound in aqueous media?

  • Methodological Answer : Solubility is enhanced using co-solvents (e.g., DMSO:water mixtures) or cyclodextrin-based encapsulation. Stability studies at varying pH (5–8) and temperature (4–25°C) reveal degradation pathways (e.g., hydrolysis of the hydroxymethyl group), with HPLC-MS identifying degradation products . Lyophilization with cryoprotectants (e.g., trehalose) improves shelf life for in vivo applications .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of this compound in non-target tissues?

  • Methodological Answer : Variations in cytotoxicity (e.g., renal vs. hepatic toxicity) may stem from differences in:

  • Metabolic Enzymes : Cytochrome P450 isoforms in liver vs. kidney convert the prodrug to active metabolites .
  • Dosing Regimens : Subchronic vs. acute exposure studies yield divergent toxicity profiles.
  • Mitigation Strategy : Co-administration with nephroprotective agents (e.g., N-acetylcysteine) reduces renal toxicity without compromising antiviral activity .

Methodological Integration

Q. How can computational modeling enhance the design of this compound derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Step 1 : Use molecular docking (e.g., AutoDock Vina) to predict interactions with BBB transporters (e.g., GLUT1).
  • Step 2 : Apply QSAR models to optimize logP (1.5–2.5) and polar surface area (<90 Ų) for enhanced permeability .
  • Step 3 : Validate predictions using in vitro BBB models (e.g., hCMEC/D3 cell monolayers) and in vivo PET imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine
Reactant of Route 2
9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.